tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound with a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials that contain all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
The uniqueness of tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H20N2O3 |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-4-9(14)8(13)6-12-5-7/h7-9,12,14H,4-6H2,1-3H3/t7-,8-,9+/m0/s1 |
InChI Key |
CYRPCDFWLJRNBX-XHNCKOQMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2C[C@H]([C@@H]1CNC2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1CNC2)O |
Origin of Product |
United States |
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